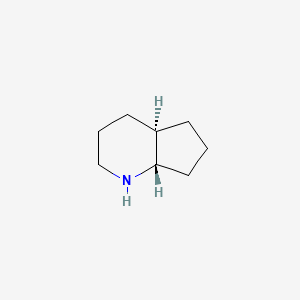

trans-Octahydro-1H-1-pyrindine

Description

Definition and Structural Classification within Saturated Heterocyclic Systems

trans-Octahydro-1H-1-pyrindine is a saturated bicyclic heterocyclic amine. Its core structure, 1H-1-pyrindine, also known as 1H-Cyclopenta[b]pyridine, consists of a pyridine (B92270) ring fused to a cyclopentane (B165970) ring. The designation "octahydro" signifies that the aromatic pyridine ring and the cyclopentene (B43876) portion of the fused system are fully saturated with hydrogen atoms, resulting in a non-aromatic structure. guidechem.com

Structurally, it is classified as a saturated heterocyclic system. The molecule contains two fused rings and a nitrogen atom at the 1-position, making it a bicyclic amine. The fusion of the six-membered piperidine (B6355638) ring and the five-membered cyclopentane ring creates two stereogenic centers at the bridgehead carbons (4a and 7a). The prefix "trans-" specifies the stereochemical relationship at this ring junction, indicating that the substituents at the bridgehead positions are on opposite sides of the plane of the rings. ontosight.aiontosight.ai This fixed spatial arrangement imparts a rigid, well-defined three-dimensional shape to the molecule, a feature highly sought after in rational drug design.

Chemical Properties of Octahydro-1H-1-pyrindine

| Property | Value |

|---|---|

| Molecular Formula | C8H15N |

| Molecular Weight | 125.21 g/mol |

| CAS Number | 51501-54-3 |

| Canonical SMILES | C1CC2CCCNC2C1 |

| InChI Key | CJNWCWVQGCSQRA-UHFFFAOYNA-N |

| Predicted pKa | 11.75 ± 0.20 |

This data is compiled from multiple sources. guidechem.com

Significance and Research Trajectory of Octahydro-1H-pyrindine Scaffolds

The octahydro-1H-pyrindine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The significance of this scaffold lies in its rigid conformational nature, which allows for the precise positioning of functional groups in three-dimensional space to interact with biological receptors and enzymes.

The research trajectory for octahydro-1H-pyrindine scaffolds has evolved from fundamental synthesis to the creation of highly functionalized derivatives with specific biological activities. Early literature focused on the synthesis of the basic, unsubstituted pyrindine analogs. google.com Subsequent research has explored the introduction of various substituents onto this core structure to modulate its physicochemical and pharmacological properties.

A notable area of investigation has been in the development of analgesics. Specific derivatives, such as cis-4a-aryl-2-substituted-octahydro-1H-2-pyrindines, have been synthesized and evaluated for their pain-relief properties. google.com Research has shown that these compounds can possess both analgesic agonist and antagonist properties, which is a significant finding as it suggests a potential for developing powerful analgesics with a reduced liability for addiction. google.com The development of these complex molecules often requires sophisticated synthetic strategies, including stereoselective methods to control the configuration at the multiple chiral centers. rsc.org

Derivatives of the octahydro-1H-pyrindine scaffold are also utilized as key intermediates in the synthesis of a broader range of specialty chemicals, including agrochemicals and materials. ontosight.ai The chemical reactivity of the scaffold, particularly at the nitrogen atom, allows for further molecular elaboration, leading to diverse libraries of compounds for screening in drug discovery programs. google.comnih.gov For instance, the nitrogen can be readily alkylated or acylated to provide a range of pharmacologically active molecules. google.com The development of efficient and diastereoselective synthetic protocols to access these skeletons, such as palladium/gold-relay catalyzed cascade reactions, represents a frontier in the field, enabling the construction of these complex architectures with high precision. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-1-Pyrindine |

| 1H-Cyclopenta[b]pyridine |

| cis-4a-aryl-2-substituted-octahydro-1H-2-pyrindines |

Structure

3D Structure

Properties

CAS No. |

39494-05-8 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine |

InChI |

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8+/m1/s1 |

InChI Key |

CJNWCWVQGCSQRA-SFYZADRCSA-N |

Isomeric SMILES |

C1C[C@@H]2CCCN[C@H]2C1 |

Canonical SMILES |

C1CC2CCCNC2C1 |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Pathways for Trans Octahydro 1h 1 Pyrindine

Strategies for the Construction of the Octahydro-1H-pyrindine Core

The formation of the octahydropyrindine skeleton relies on established synthetic transformations tailored to produce the fused bicyclic structure. Key strategies include the comprehensive reduction of unsaturated precursors and the formation of one or both rings through cyclization events.

Catalytic Hydrogenation of Pyridine (B92270) and Cyclopentapyridine Precursors

A principal and direct method for synthesizing the octahydropyrindine core is the catalytic hydrogenation of unsaturated bicyclic precursors, such as cyclopentapyridines, or appropriately substituted monocyclic pyridines. ontosight.aiasianpubs.org This approach involves the reduction of the aromatic pyridine ring and any unsaturation in the fused cyclopentane (B165970) ring to yield the saturated octahydro-1H-1-pyrindine structure. The aromaticity of the pyridine nucleus often necessitates specific conditions, including elevated temperatures and significant hydrogen pressures, to achieve complete reduction. asianpubs.org

Control over the stereochemistry at the ring junction is critical in the synthesis of octahydropyrindine derivatives. The relative orientation of the hydrogen atoms at the bridgehead carbons defines the cis or trans configuration of the fused system.

Diastereoselectivity can often be controlled by the choice of reaction conditions. For instance, in the synthesis of related octahydropyrano[4,3-c]pyridines, hydrogenation of the bicyclic enamine precursor under neutral conditions preferentially yields the trans-fused product. rsc.org Conversely, conducting the hydrogenation in an acidic medium leads to the formation of the corresponding cis-fused system. rsc.org This highlights the profound impact of the chemical environment on directing the stereochemical outcome of the reduction.

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is a more complex challenge. The asymmetric hydrogenation of heteroarenes is a field of intensive research, employing chiral catalysts to induce enantioselectivity. nih.gov These catalysts, often based on iridium or ruthenium complexes with chiral ligands, are designed to create a chiral environment around the substrate during the hydrogenation process, favoring the formation of one enantiomer over the other. nih.govnih.gov While specific examples for trans-octahydro-1H-1-pyrindine are not broadly detailed, the principles of asymmetric hydrogenation provide a clear pathway for its potential enantioselective synthesis from a prochiral cyclopentapyridine precursor. escholarship.org

Table 1: Influence of Reaction Conditions on Hydrogenation Stereochemistry

| Precursor Type | Reaction Conditions | Primary Product Stereochemistry | Reference |

|---|---|---|---|

| Bicyclic Enamine | Hydrogenation under neutral conditions | trans-fused | rsc.org |

| Bicyclic Enamine | Hydrogenation in acidic media | cis-fused | rsc.org |

| Substituted Pyridines | Hydrogenation with acidified PtO₂ | cis-Piperidine derivatives | asianpubs.org |

The choice of catalyst and the reaction environment are paramount in the successful hydrogenation of pyridine and its derivatives. A variety of heterogeneous catalysts are effective, with the selection depending on the specific substrate and desired outcome.

Commonly employed catalyst systems include noble metals supported on high-surface-area materials. Palladium on carbon (Pd/C) is a widely used and effective catalyst for such reductions, including the hydrogenation of related heterocyclic systems. google.comrsc.org Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), are also highly effective, particularly for the hydrogenation of substituted pyridines. asianpubs.org Other metals like rhodium and ruthenium have also been investigated for the hydrogenation of nitrogen-containing heterocycles. asianpubs.org

The reaction environment, encompassing solvent, temperature, and hydrogen pressure, significantly influences catalyst activity and selectivity. The hydrogenation of the stable pyridine ring often requires pressures ranging from 2 to 70 bars and temperatures between 40°C and 80°C. asianpubs.orggoogle.com The solvent can also play a critical role; for example, using glacial acetic acid as a solvent not only facilitates the reaction but can also influence the stereochemical outcome, often favoring the formation of cis products. asianpubs.org

Table 2: Common Catalyst Systems for Pyridine Ring Hydrogenation

| Catalyst System | Support | Typical Substrate | Common Conditions | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Pyrrolo[3,4-b]pyridine precursor | 40-80°C, 2-50 bar H₂ | google.com |

| Platinum(IV) oxide (PtO₂) | None (used as oxide) | Substituted Pyridines | Room temp, 50-70 bar H₂, Glacial Acetic Acid | asianpubs.org |

| Rhodium (Rh) | Carbon (C) | Pyridines | Lower atmospheric pressures | asianpubs.org |

| Ruthenium (Ru) | Dioxide (RuO₂) | Substituted Pyridines | High temperatures and pressures | asianpubs.org |

Cyclization Reactions in Octahydro-1H-pyrindine Synthesis

An alternative to the direct hydrogenation of a pre-formed bicyclic system is the construction of the octahydropyrindine core through cyclization reactions. This can involve forming either the six-membered piperidine (B6355638) ring or the five-membered cyclopentane ring in a key bond-forming step.

Intramolecular cyclization strategies build the fused ring system from a single molecular chain containing appropriately placed reactive functional groups. These reactions are powerful because they can establish complex cyclic architectures in a single, efficient step. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over other ring sizes. masterorganicchemistry.com

A notable example involves the synthesis of a bicyclic enamine precursor, which is subsequently hydrogenated to the desired octahydropyrindine derivative. rsc.org In this approach, a substituted tetrahydropyridine (B1245486) is first alkylated with a bifunctional reagent, followed by an acid-catalyzed intramolecular cyclization to forge the fused five-membered ring, resulting in the key enamine intermediate. rsc.org Another well-established intramolecular reaction that could be adapted for this purpose is the Dieckmann cyclization. libretexts.org This reaction is an intramolecular Claisen condensation of a 1,6- or 1,7-diester to yield a cyclic β-keto ester, which is a versatile intermediate for the synthesis of five- or six-membered rings, respectively. libretexts.org A suitably designed acyclic precursor could thus be cyclized to form a cyclopentanone (B42830) ring fused to a nitrogen-containing chain, which could then be further elaborated and cyclized to complete the octahydropyrindine skeleton.

Table 3: Example of an Intramolecular Cyclization Strategy

| Starting Material Type | Key Reaction | Intermediate Formed | Final Product Type | Reference |

|---|---|---|---|---|

| Substituted Tetrahydropyridine | Alkylation and Intramolecular Cyclization | Bicyclic Enamine | Octahydropyrindine derivative (after hydrogenation) | rsc.org |

| Acyclic 1,6-Diester | Dieckmann Condensation | Cyclic β-keto ester | Substituted Cyclopentanone (precursor to second ring closure) | libretexts.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates structural features from each of the starting materials. nih.govpreprints.org These reactions are prized for their ability to rapidly generate molecular complexity from simple precursors. nih.gov

The synthesis of the octahydropyrindine core can be envisioned through an MCR coupled with a subsequent domino (or cascade) reaction. A domino reaction is a sequence where the product of an initial reaction undergoes further spontaneous transformations without the need for additional reagents or catalyst changes. nih.gov This approach could, for example, involve an initial MCR to construct a highly functionalized pyridine or dihydropyridine (B1217469) derivative. This intermediate, designed with appropriate functional groups, could then undergo a subsequent intramolecular cyclization to form the fused cyclopentane ring, followed by reduction to yield the final saturated bicyclic system. While no specific MCR has been reported for the direct synthesis of this compound, known MCRs like the Hantzsch dihydropyridine synthesis or various Mannich-type reactions provide a conceptual framework for how such a convergent and efficient synthesis could be designed. organic-chemistry.org

Table 4: Conceptual Multicomponent/Domino Pathway

| Reaction Type | Conceptual Reactants | Key Intermediate | Subsequent Steps | Target Core |

|---|---|---|---|---|

| Hantzsch-type MCR | Aldehyde, β-Ketoester (x2), Ammonia source | Functionalized Dihydropyridine | Intramolecular Cyclization, Reduction | Octahydro-1H-pyrindine |

| Mannich-type MCR | Aldehyde, Amine, Active Methylene (B1212753) Compound | Substituted Aminoketone | Cyclization, Dehydration, Reduction | Octahydro-1H-pyrindine |

Stereochemical Control in this compound Synthesis

The synthesis of specific stereoisomers of the octahydro-1H-1-pyrindine core is a critical aspect of its chemistry, particularly for applications where biological activity is dependent on a precise three-dimensional structure. Achieving control over the stereochemistry, especially the trans configuration at the ring junction, can be accomplished through several strategic approaches, including the separation of enantiomers via resolution and the directed formation of diastereomers.

Optical Resolution Techniques (e.g., Enzymatic Hydrolysis)

Optical resolution is a key strategy for separating racemic mixtures into their constituent enantiomers. Among various methods, enzymatic resolution has emerged as a powerful tool due to its high stereoselectivity under mild reaction conditions. This technique is particularly relevant in the synthesis of complex chiral molecules, including precursors to bicyclic systems related to octahydropyrindine.

Research into the synthesis of related heterocyclic structures, such as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, demonstrates the utility of enzymatic hydrolysis for obtaining high optical purity. google.comgoogle.com In these syntheses, a racemic intermediate, a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate, is subjected to optical resolution using an enzyme. google.comgoogle.com Lipases, particularly Lipase B from Candida antarctica (CALB), have proven effective for this transformation. google.comgoogle.com The enzyme selectively hydrolyzes one enantiomer of the diester racemate, allowing for the separation of the resulting monoester from the unreacted ester enantiomer. google.comgoogle.comwipo.int This process can yield products with an optical purity exceeding 99%. google.comgoogle.com The use of immobilized enzymes, such as CALB on polyacrylate beads, is often preferred to enhance stability and facilitate catalyst recovery. google.comgoogle.com

This enzymatic approach provides an effective pathway to chiral, non-racemic building blocks that are subsequently converted into the final target heterocycle. google.comgoogle.com The successful application of enzymatic hydrolysis in the synthesis of structurally analogous compounds underscores its potential as a viable method for obtaining enantiomerically pure forms of this compound or its key precursors. google.comgoogle.comresearchgate.net

Table 1: Enzymatic Resolution of Piperidine-based Precursors

| Racemic Substrate | Enzyme | Result | Optical Purity | Reference |

|---|---|---|---|---|

| dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate | Lipase or Esterase (e.g., Candida antarctica Lipase B) | Selective hydrolysis to yield dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate | >99% | google.com, google.com |

Asymmetric Organocatalysis in Related Systems

Asymmetric organocatalysis has become a fundamental pillar of modern synthetic chemistry, offering a metal-free approach to the enantioselective synthesis of complex molecules. encyclopedia.pubthieme.de This methodology utilizes small, chiral organic molecules to catalyze reactions, establishing stereocenters with high fidelity. encyclopedia.pub While specific applications of asymmetric organocatalysis for the direct synthesis of this compound are not extensively detailed, its application to related heterocyclic systems like tetrahydropyrans (THPs) and other fused pyridines highlights its significant potential. mdpi.comrsc.org

Organocatalysis has been successfully employed to construct a wide array of chiral heterocycles, which are core structures in many bioactive natural products and pharmaceuticals. mdpi.comrsc.org For instance, organocatalytic methods are available for the asymmetric synthesis of THPs, which are oxygen-containing analogues of the piperidine ring system found in octahydropyrindine. rsc.org These reactions often proceed through mechanisms involving the formation of chiral enamines or iminium ions, which then guide the stereochemical outcome of subsequent bond-forming events. mdpi.com

In the synthesis of other nitrogen-containing heterocycles, such as pyrrolo[3,4-b]pyridines, N-heterocyclic carbenes (NHCs) have been used as organocatalysts to achieve atroposelective synthesis with excellent enantioselectivities (96-99% enantiomeric excess). researchgate.net The principles demonstrated in these related systems—using a small chiral molecule to control the formation of a stereocenter in a precursor or during the cyclization step—are directly applicable to the challenge of synthesizing enantiomerically pure this compound.

Diastereoselective Access to trans-Isomers

Achieving diastereocontrol to selectively form the trans-isomer of the fused ring system is a central challenge in the synthesis of octahydropyrindines. The trans configuration describes a molecule where substituents on the ring are on opposite sides. ontosight.ai Several synthetic strategies have been developed to provide diastereoselective access to these trans-fused systems.

One effective method involves the stereocontrolled hydrogenation of a partially unsaturated precursor. For example, in the synthesis of related trans-fused octahydropyrano[4,3-c]pyridines, the choice of reaction conditions during the reduction of a bicyclic enamine intermediate is crucial. rsc.org Hydrogenation performed under neutral conditions selectively yields the trans-fused ring system, whereas hydrogenation in an acidic medium results in the corresponding cis-fused product. rsc.org This demonstrates that substrate control, influenced by the protonation state of the nitrogen atom, can direct the facial selectivity of the hydrogenation step.

Another powerful approach is the use of relay catalysis. A highly diastereoselective synthesis for an octahydro-1H-cyclopenta[c]pyridine skeleton, an isomer of octahydropyrindine, has been reported using a palladium/gold relay catalysis system. rsc.orgevitachem.com This cascade reaction involves an intramolecular Heck-type cyclization followed by a 1,5-enyne cyclization. rsc.org This method constructs the bicyclic core with excellent diastereoselectivity, achieving a ratio greater than 99.5:1 in favor of the desired isomer. rsc.org

Table 2: Diastereoselective Methodologies for Fused Pyridine Systems

| Method | Precursor | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Bicyclic Enamine | H₂, Neutral Conditions | trans-fused octahydropyrano[4,3-c]pyridine | Selective for trans | rsc.org |

| Pd/Au-Relay Catalysis | (Z)-1-iodo-1,6-diene and alkyne | Pd catalyst, IPrAuCl/AgBF₄ | octahydro-1H-cyclopenta[c]pyridine | >99.5 : 1 | rsc.org |

Chemical Reactivity and Transformation Mechanisms of Trans Octahydro 1h 1 Pyrindine

Reaction Profiles of the Saturated Pyrindine Nitrogen Atom

The lone pair of electrons on the nitrogen atom in the trans-octahydro-1H-1-pyrindine ring is the focal point of its reactivity. As a secondary amine integrated into a fused ring system, it exhibits characteristic reactions such as substitution and other amine-based transformations.

The nitrogen atom of this compound is nucleophilic and readily undergoes substitution reactions with various electrophiles. idc-online.com These reactions are fundamental for the synthesis of N-functionalized pyrindine derivatives.

N-Alkylation: The compound can be N-alkylated by reaction with alkyl halides through a bimolecular nucleophilic substitution (SN2) mechanism. idc-online.com The reaction leads to the formation of tertiary amines. If an excess of the alkylating agent is used, this can proceed to form quaternary ammonium (B1175870) salts. idc-online.com Steric hindrance from the bicyclic structure can influence the rate of these reactions compared to simpler acyclic or monocyclic amines.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-trans-octahydro-1H-1-pyrindine |

| Benzyl Halide | Benzyl Bromide (BnBr) | N-Benzyl-trans-octahydro-1H-1-pyrindine |

| Allyl Halide | Allyl Chloride (CH₂=CHCH₂Cl) | N-Allyl-trans-octahydro-1H-1-pyrindine |

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, readily forms the corresponding N-acyl derivatives (amides). This transformation is a common strategy for protecting the nitrogen atom or for introducing carbonyl functionality. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

| Acylating Agent | Reagent Example | Product Type |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetyl-trans-octahydro-1H-1-pyrindine |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-trans-octahydro-1H-1-pyrindine |

| Chloroformate | Ethyl Chloroformate (ClCO₂Et) | Ethyl this compound-1-carboxylate |

N-Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields stable sulfonamides. idc-online.com This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. idc-online.com The secondary amine of this compound would be expected to form a solid sulfonamide derivative that is insoluble in the aqueous base. idc-online.com

Beyond direct substitution, the nitrogen atom's lone pair enables a range of other chemical behaviors.

Basicity: As a secondary amine, this compound is basic and reacts with acids to form the corresponding ammonium salts. The pKa value is influenced by the stereochemistry and conformational constraints of the bicyclic system.

Nucleophilic Addition: The nitrogen can act as a nucleophile in conjugate addition reactions (Michael reactions) with α,β-unsaturated carbonyl compounds.

Catalytic Activity: In certain contexts, secondary amines can serve as organocatalysts, often proceeding through the formation of enamine or iminium ion intermediates. ethz.ch Peptides containing related saturated heterocyclic amines like (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid have been shown to be effective catalysts, suggesting that pyrindine derivatives could be incorporated into similar catalytic systems. ethz.ch

Ring Transformations and Derivatization

Modifying the carbocyclic scaffold of the pyrindine system allows for the creation of a diverse range of derivatives with tailored properties.

Introducing functional groups onto the carbon framework of the saturated pyrindine ring is a key strategy for creating complex derivatives. This can be achieved through various synthetic methods, often by starting with or creating unsaturated precursors.

Cyclization of Precursors: The octahydropyrindine core can be synthesized through the cyclization of appropriately substituted dienes. For instance, FeCl₃-catalyzed cycloisomerization of 1,6-dienes can produce related α-alkenyl-tetrahydropyridine structures, which could then be hydrogenated to yield the saturated scaffold. rsc.org

Electrophilic Cyclization: Electrophilic attack on unsaturated enamido precursors can lead to the formation of related fused heterocyclic systems like hexahydro Current time information in Bangalore, IN.pyrindinones. acs.org These ketone-containing derivatives offer a handle for further functionalization.

Scaffold Modification: The functionalization of existing saturated heterocyclic scaffolds is an area of active research. rsc.orgnih.gov For the octahydropyrindine system, this could involve late-stage C-H activation or oxidation to introduce new functional groups, although these transformations can be challenging on unactivated C(sp³)-H bonds.

| Strategy | Description | Potential Products |

| Precursor Cyclization | Pd/Au-relay catalyzed reaction of 1-iodo-1,6-diene and an alkyne. rsc.org | Substituted octahydro-1H-cyclopenta[c]pyridine skeleton. |

| Electrophilic Cyclization | NBS-promoted intramolecular cyclization of an enamido precursor. acs.org | Fused tetracyclic systems containing the pyrindinone core. |

| Oxidation | Oxidation of an α-carbon to the nitrogen. | Lactam derivatives (octahydropyrindin-2-one). |

| C-H Functionalization | Directed or undirected catalytic C-H activation. mdpi.com | Alkylated, arylated, or otherwise substituted pyrindine derivatives. |

While the fully saturated this compound ring is unreactive in cycloaddition reactions, its unsaturated and aromatic counterparts are versatile substrates in these transformations. wikipedia.org These reactions are crucial for the synthesis of complex fused heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder): Partially hydrogenated pyrindines or related dihydropyridine (B1217469) systems can act as dienes in Diels-Alder reactions. acs.org Aza-Diels-Alder reactions, where an imine derived from an aminopyridine acts as the azadiene, are used to construct tetrahydro-1,5-naphthyridines, which are structurally related to the pyrindine core. mdpi.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Pyridinium (B92312) salts, derived from the aromatic analogue pyridine (B92270), can be deprotonated to form pyridinium ylides. These ylides are 1,3-dipoles that readily react with dipolarophiles (like alkynes or alkenes) to synthesize indolizine (B1195054) derivatives. rsc.org This type of reaction showcases a powerful method for building fused ring systems starting from simple pyridine precursors. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are another class of reactions that can occur with unsaturated heterocycles, leading to the formation of four-membered rings.

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling reaction outcomes.

Mechanism of N-Substitution: As mentioned, N-alkylation with alkyl halides typically follows a concerted SN2 pathway where the amine nitrogen directly displaces the halide leaving group. idc-online.com N-acylation proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride or carboxylate) yields the final amide product.

Mechanism of Cycloisomerization: The FeCl₃-catalyzed cycloisomerization of 1,6-dienes is proposed to proceed through a carbocation pathway. rsc.org The Lewis acid (FeCl₃), potentially activated by trace water, coordinates to one of the double bonds. This activated alkene is then attacked intramolecularly by the second double bond, forming a five-membered ring and a carbocation intermediate, which is then quenched to give the final product. rsc.org

Mechanism of Cycloaddition: The Diels-Alder reaction is a pericyclic reaction that generally proceeds through a concerted, cyclic transition state, where all bonds are broken and formed simultaneously. wikipedia.org In contrast, 1,3-dipolar cycloadditions can be either concerted or proceed via a stepwise mechanism involving a diradical or zwitterionic intermediate, depending on the nature of the dipole and dipolarophile. rsc.org For example, the reaction of a pyridinium ylide with a nitroalkene can involve a stepwise Michael-type addition followed by ring closure. rsc.org

Electrophilic and Nucleophilic Reactivity Profiles

The chemical behavior of this compound is largely dictated by the presence of the secondary amine within its bicyclic structure. This nitrogen atom, with its lone pair of electrons, is the primary center of nucleophilicity. Conversely, the saturated carbocyclic framework is generally unreactive toward electrophiles, but the molecule can be converted into electrophilic intermediates under specific conditions.

Nucleophilic Reactivity Profile

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It readily reacts with a variety of electrophilic species. This reactivity is characteristic of secondary amines and is fundamental to the derivatization of the pyrindine core.

Key nucleophilic reactions include:

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated or acylated to introduce various substituents. Re-alkylation sequences, for instance, are employed following an N-demethylation step in the synthesis of related, more complex structures. rsc.org This allows for the controlled introduction of different functional groups at the nitrogen position. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

Substitution Reactions: The nitrogen atom is a key participant in nucleophilic substitution reactions, which is a common strategy for functionalizing the molecule. evitachem.com

Reactions with Carbonyl Compounds: It can react with aldehydes and ketones to form enamines, which are versatile intermediates in organic synthesis.

The table below summarizes the key nucleophilic reactions of this compound.

Table 1: Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Product Class | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Tertiary Amine | Introduction of alkyl groups to the nitrogen atom. |

| N-Acylation | Acyl Chlorides (e.g., CH₃COCl) | Amide | Formation of stable amide derivatives for further transformation. |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compound | Forms a new carbon-nitrogen bond via conjugate addition. |

Electrophilic Reactivity Profile

Direct electrophilic attack on the saturated rings of this compound is not a common reaction pathway due to the absence of high-electron-density areas like π-bonds. However, the molecule can serve as a precursor to electrophilic species, most notably N-acyliminium ions.

Research on related hexahydroindolinone systems demonstrates that acid-induced cyclization can occur via the formation of an N-acyliminium ion intermediate. acs.org In these cases, the nitrogen-containing ring is first acylated, and then treatment with a Lewis or Brønsted acid generates the highly electrophilic iminium ion. This intermediate is then susceptible to attack by a tethered nucleophile, leading to the formation of complex polycyclic structures. acs.org The formation of this electrophilic intermediate is stereoelectronically controlled, often resulting in a single diastereomer due to the preference for axial attack on the iminium ion from the less hindered face. acs.org

Therefore, the electrophilic profile is not an inherent property of the parent molecule but rather a feature of its activated derivatives.

Table 2: Electrophilic Reactivity of this compound Derivatives

| Derivative | Method of Formation | Attacking Nucleophile (Example) | Reaction Type | Significance |

|---|---|---|---|---|

| N-Acyliminium Ion | Acylation followed by acid treatment | Tethered Alkene/Arene | Intramolecular Cyclization | Construction of complex, fused-ring systems. acs.org |

Advanced Structural Characterization and Conformational Analysis of Trans Octahydro 1h 1 Pyrindine

Spectroscopic Methodologies for Structural Elucidation

The determination of the precise structure of trans-Octahydro-1H-1-pyrindine relies heavily on a suite of spectroscopic methods. These techniques provide a detailed picture of the molecular framework, from the connectivity of atoms to the subtle nuances of their spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, provides unambiguous evidence of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum, the protons on the saturated rings would exhibit signals in the aliphatic region, typically between 1.0 and 3.5 ppm. The chemical shifts are influenced by the local electronic environment and the stereochemical relationship to the nitrogen atom and the ring junction. Protons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field. The coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry of the substituents on the rings. For a rigid chair-like conformation, large diaxial couplings (typically 8-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) are expected.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons bonded to the nitrogen atom would resonate at a lower field (typically 40-60 ppm) compared to the other methylene (B1212753) carbons of the rings. The specific chemical shifts provide a fingerprint of the carbon skeleton.

2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning the proton and carbon signals definitively. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (over two to three bonds), which helps in piecing together the entire molecular structure. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to establish through-space proximity of protons, which is vital for confirming the trans fusion of the two rings.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 2.8 - 3.0 (m) | 48.0 - 52.0 |

| 3 | 1.4 - 1.6 (m) | 28.0 - 32.0 |

| 4 | 1.2 - 1.4 (m) | 24.0 - 28.0 |

| 4a | 1.8 - 2.0 (m) | 40.0 - 45.0 |

| 5 | 1.5 - 1.7 (m) | 25.0 - 29.0 |

| 6 | 1.3 - 1.5 (m) | 23.0 - 27.0 |

| 7 | 1.6 - 1.8 (m) | 30.0 - 34.0 |

| 7a | 2.2 - 2.4 (m) | 55.0 - 60.0 |

Note: The data in this table is representative and based on values for similar fused piperidine (B6355638) systems. arkat-usa.orgrsc.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺•) corresponding to its molecular weight. The subsequent fragmentation pattern is characteristic of the bicyclic amine structure and provides valuable structural clues. aip.org

The fragmentation of saturated nitrogen-containing heterocycles is often dominated by cleavage alpha to the nitrogen atom, leading to the formation of a stable iminium cation. For this compound, this would involve the loss of an ethyl or propyl radical from the five-membered or six-membered ring, respectively. Retro-Diels-Alder type reactions can also occur, leading to the cleavage of the six-membered ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to deduce the elemental formula. researchgate.net

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 125 | [M]⁺• | Molecular Ion |

| 124 | [M-H]⁺ | Loss of a hydrogen radical |

| 96 | [M-C₂H₅]⁺ | Alpha-cleavage in the piperidine ring |

| 82 | [M-C₃H₇]⁺ | Alpha-cleavage in the cyclopentane (B165970) ring |

Note: The fragmentation data is hypothetical and based on established fragmentation patterns for similar bicyclic amines. aip.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine would appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the rings would be observed as strong bands between 2850 and 3000 cm⁻¹. The C-N stretching vibration is typically found in the fingerprint region, between 1000 and 1250 cm⁻¹, and can be difficult to assign definitively due to coupling with other vibrations. openmedicinalchemistryjournal.com

Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the symmetric C-C stretching vibrations of the carbocyclic framework. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structure and absolute stereochemistry of a molecule. mdpi.comuctm.edu For this compound, an X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. This data would definitively confirm the trans fusion of the five- and six-membered rings. Furthermore, it would reveal the preferred conformation of the rings in the solid state, which is expected to be a chair conformation for the piperidine ring and an envelope or twist conformation for the cyclopentane ring. The analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the macroscopic properties of the crystalline material. acs.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 7.0 - 8.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 650 - 750 |

| Z | 4 |

Note: This data is hypothetical and based on published structures of similar heterocyclic compounds. mdpi.comnih.gov

Conformational Landscape and Dynamics of the Octahydro-1H-pyrindine Ring System

The conformational flexibility of the fused ring system is a key aspect of its chemistry and biological activity. Understanding the conformational landscape and the dynamics of interconversion between different conformations is crucial.

Analysis of trans-Configuration Stability

The trans-fused configuration of the octahydropyrindine system is generally considered to be more stable than the corresponding cis-fused isomer. This is due to the reduced steric strain in the trans configuration, where the two rings are fused in a way that minimizes non-bonded interactions. In the trans isomer, the piperidine ring can adopt a relatively strain-free chair conformation, and the cyclopentane ring can adopt a low-energy envelope or twist conformation. Computational modeling, in conjunction with variable-temperature NMR studies, can be used to quantify the energy differences between various conformations and to determine the energy barriers for ring inversion and other dynamic processes. arkat-usa.org The stability of the trans configuration is a critical factor in its prevalence in synthetic and natural products.

Table of Compounds

| Compound Name |

|---|

| This compound |

Solution-Phase Conformation Determination

The conformational landscape of this compound in solution is primarily investigated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful, non-destructive technique provides detailed insights into the molecule's three-dimensional structure, the relative orientation of its protons, and the dynamics of its ring system. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra allows for the unambiguous assignment of proton and carbon signals and the determination of the dominant conformational isomers present in solution.

The rigid, trans-fused ring system of octahydro-1H-1-pyrindine, a structural analog of trans-decalin, is expected to exist predominantly in a chair-chair conformation. Theoretical calculations and experimental data for related trans-fused heterocyclic systems support this preference, as it minimizes steric strain and torsional interactions.

Detailed analysis of ¹H NMR spectra, particularly the vicinal coupling constants (³JHH), provides critical information about the dihedral angles between adjacent protons, which is a cornerstone of conformational analysis in solution. For a trans-fused decalin system, the coupling constants can differentiate between axial-axial, axial-equatorial, and equatorial-equatorial proton interactions. Large coupling constants (typically 8-13 Hz) are indicative of an anti-periplanar (approximately 180°) arrangement, characteristic of trans-diaxial protons. Smaller coupling constants (typically 2-5 Hz) suggest a syn-clinal (gauche, approximately 60°) relationship, as seen between axial-equatorial and equatorial-equatorial protons.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in confirming the spatial proximity of protons that are not directly bonded. For this compound, NOESY spectra would be expected to show correlations between protons that are close in space, such as those in 1,3-diaxial relationships, which further corroborates the chair conformation of the rings.

While specific, detailed research findings and complete NMR data tables for the parent this compound are not extensively reported in publicly available literature, the principles of conformational analysis derived from studies on analogous structures like trans-decalins and various quinolizidine (B1214090) alkaloids are directly applicable. nih.gov The following tables represent hypothetical yet chemically reasonable ¹H and ¹³C NMR data based on the expected chemical shifts and coupling patterns for a molecule with this rigid bicyclic structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2ax | 3.10 | ddd | 12.5, 12.5, 4.0 |

| H-2eq | 2.55 | ddd | 12.5, 4.0, 2.0 |

| H-3ax | 1.80 | m | - |

| H-3eq | 1.95 | m | - |

| H-4ax | 1.30 | m | - |

| H-4eq | 1.75 | m | - |

| H-5ax | 1.25 | m | - |

| H-5eq | 1.85 | m | - |

| H-6ax | 1.40 | m | - |

| H-6eq | 1.90 | m | - |

| H-7ax | 1.50 | m | - |

| H-7eq | 2.05 | m | - |

| H-8ax | 2.80 | ddd | 12.0, 12.0, 3.5 |

| H-8eq | 2.40 | ddd | 12.0, 4.5, 2.0 |

| H-9 | 2.20 | m | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 55.8 |

| C-3 | 25.4 |

| C-4 | 26.1 |

| C-5 | 34.5 |

| C-6 | 26.1 |

| C-7 | 25.4 |

| C-8 | 48.2 |

| C-9 | 40.7 |

| C-10 | 60.3 |

The solution-phase conformation of this compound is thus robustly defined by a combination of these NMR techniques. The collective data from chemical shifts, coupling constants, and NOE enhancements consistently point to a rigid, chair-chair conformation as the overwhelmingly predominant species in solution, with minimal contribution from other, higher-energy conformers.

Computational Chemistry and Theoretical Investigations of Trans Octahydro 1h 1 Pyrindine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These methods solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like trans-Octahydro-1H-1-pyrindine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), could be employed to determine its optimized geometry, electronic stability, and reactivity descriptors. researchgate.net

In a study on piperidine (B6355638), a simpler saturated nitrogen heterocycle, DFT calculations have been used to investigate its structural and electronic properties. researchgate.net Similar calculations for this compound would provide insights into its molecular geometry, bond lengths, and angles. Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) would reveal information about its kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Saturated Nitrogen Heterocycle (Piperidine)

| Property | Calculated Value | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 1.19 D | Provides insight into the molecule's polarity. |

Note: The data in this table is based on calculations for piperidine and serves as an illustrative example of the type of information that could be obtained for this compound.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, albeit at a higher computational cost than DFT.

For a molecule like this compound, ab initio calculations could be used to obtain a more precise understanding of its electronic structure and energetics. A study on 1-amino-2,6-dimethylpiperidine utilized both HF and DFT methods to analyze its molecular structure and vibrational spectra. researchgate.net Similar ab initio calculations for this compound would offer a detailed picture of its conformational preferences and the energy barriers between different conformers. The results of non-empirical quantum-chemical calculations using methods like RHF/6-31G(d) and MP2/6-31G(d) on piperidine and its derivatives have provided insights into the preferred orientation of substituents on the nitrogen atom. osi.lv

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and transition states of chemical reactions. For this compound, this could involve studying its reactivity with various reagents or its thermal decomposition pathways.

A theoretical study on the piperidine-catalyzed Knoevenagel condensation reaction employed computational methods to map out the free energy profile of the reaction. acs.org This involved identifying the intermediates and transition states, and calculating their relative energies to determine the rate-determining step. acs.org Similarly, for this compound, computational modeling could be used to explore its potential reaction mechanisms, such as N-alkylation or oxidation, providing a deeper understanding of its chemical behavior. A recent study explored the reaction mechanisms of piperidine with 2-ethoxy-3,5-dinitropyridine using DFT to analyze the reaction pathway and electronic properties of intermediates and transition states. researchgate.net

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers for interconversion between them. Molecular mechanics (MM) and molecular dynamics (MD) are well-suited for this purpose, especially for larger molecules.

The conformational analysis of trans-decalin, the carbocyclic analogue of this compound, is well-established. trans-Decalin exists in a rigid chair-chair conformation and is unable to undergo a ring flip. askthenerd.comyoutube.com This rigidity is due to the trans-fusion of the two six-membered rings. askthenerd.com It is expected that this compound would exhibit similar conformational rigidity. Molecular mechanics calculations could be used to generate a potential energy surface for the molecule, identifying the lowest energy conformation and any other stable conformers. Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule at different temperatures.

Table 2: Comparison of Conformational Properties of cis- and trans-Decalin

| Isomer | Key Conformational Feature | Ring Flip | Relative Stability |

|---|---|---|---|

| cis-Decalin | Rings are fused with one axial and one equatorial bond. | Can undergo ring flip. | Less stable. |

| trans-Decalin | Rings are fused with two equatorial bonds. askthenerd.com | Cannot undergo ring flip (conformationally locked). youtube.com | More stable by ~2.7 kcal/mol. askthenerd.com |

Note: This data for the analogous trans-decalin system suggests that this compound is also likely to be conformationally rigid.

Prediction of Spectroscopic Parameters and Chemical Properties

Computational chemistry can be used to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the identification and characterization of molecules.

The prediction of 1H and 13C NMR chemical shifts using DFT calculations has become a routine tool in structural elucidation. rsc.orgnrel.gov For this compound, DFT calculations could predict its NMR spectrum, which would be invaluable for confirming its structure and assigning its resonances. A study on piperidine and 4-methylpiperidine demonstrated the use of DFT and Hartree-Fock methods to calculate their vibrational frequencies, which correspond to their IR and Raman spectra. researchgate.net Similar calculations for this compound would allow for the theoretical prediction of its vibrational spectrum, aiding in its experimental characterization.

In Silico Design and Virtual Screening of Octahydro-1H-pyrindine Derivatives

In silico methods are increasingly used in drug discovery to design and screen new molecules with desired biological activities. Given that the piperidine scaffold is present in many pharmaceuticals, derivatives of this compound could be of medicinal interest. nih.gov

The process of in silico design would involve creating a virtual library of this compound derivatives with various substituents. These derivatives would then be subjected to virtual screening, where they are computationally docked into the active site of a target protein to predict their binding affinity. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of the derivatives with their predicted activity. nih.gov Such an approach has been successfully applied to other piperidine-containing compounds to identify potential new drug candidates. nih.gov The use of ultra-large virtual libraries, such as the Enamine REAL library, combined with efficient screening methods, has shown promise in discovering novel bioactive molecules. enamine.netmdpi.comblogspot.com

Research Applications of Trans Octahydro 1h 1 Pyrindine in Contemporary Chemical Science

Role as a Versatile Chemical Building Block and Synthetic Intermediate

The inherent structural features of trans-octahydro-1H-1-pyrindine make it an attractive starting point for the synthesis of more elaborate molecular architectures. Its saturated nature and defined stereochemistry offer precise control over the spatial arrangement of subsequent functionalizations.

Precursor for Complex Heterocyclic Compounds.

The this compound scaffold serves as a foundational unit for constructing more complex, polycyclic heterocyclic systems. The synthesis of nitrogen-containing fused rings is a crucial area of organic chemistry, as these structures are found in numerous biologically active molecules and functional materials. Methodologies for creating fused heterocyclic compounds often involve the strategic modification of pyridine (B92270) or piperidine (B6355638) derivatives. For instance, cascade cyclization and Friedel-Crafts reactions are employed to synthesize tetrahydro-1H-indeno[1,2-b]pyridines from appropriate precursors, highlighting a pathway where a saturated pyridine ring is integral to the final complex structure researchgate.net. The defined stereochemistry of the trans-fused octahydropyrindine core allows for the regioselective and stereoselective introduction of further rings and substituents, enabling the synthesis of intricate molecular designs that would be challenging to access through other methods.

Synthesis of Chirally Enriched Scaffolds.

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of synthetic methods that utilize chiral building blocks. The this compound framework, possessing multiple stereocenters, is an ideal candidate for the development of chirally enriched scaffolds. Although the parent compound is often used as a racemic mixture, its synthesis can be adapted to produce specific enantiomers or diastereomers. These chiral scaffolds are then used to build molecules with specific three-dimensional orientations. Research into the synthesis of stereoenriched piperidines, for example, demonstrates the value of such scaffolds in creating bioactive molecules. The principles applied in these syntheses can be extended to the bicyclic system of octahydropyrindine to generate novel chiral structures for drug discovery and asymmetric catalysis.

Scaffold Design in Specialized Chemical Research

The rigid geometry of the this compound skeleton is a key attribute that is exploited in specialized areas of chemical research, particularly where molecular shape and conformational stability are paramount.

Conformationally Restricted Analogues for Structure-Activity Relationship Studies.

Understanding how a molecule's shape influences its biological activity is fundamental to drug design. This is often investigated through Structure-Activity Relationship (SAR) studies, which analyze how changes in a molecule's structure affect its interaction with a biological target. The this compound scaffold is particularly useful for creating conformationally restricted analogues of more flexible bioactive molecules. By locking rotatable bonds into a fixed orientation, researchers can probe the specific conformation required for biological activity.

For example, a series of cis- and trans-fused hexahydroindeno[2,1-c]pyridines, which are structurally related to octahydropyrindine, were synthesized to explore their affinity for serotonin (B10506) receptors nih.gov. Molecular modeling predicted that the trans-fused isomers would exhibit higher affinity, a prediction that was confirmed experimentally nih.gov. This demonstrates how the rigid trans-fused scaffold helps to define the precise geometry needed for receptor binding, providing critical insights for designing more potent and selective therapeutic agents nih.govnih.govmdpi.commdpi.com.

| Compound Class | Fusion Stereochemistry | Target Receptor | Key Finding |

| Hexahydroindeno[2,1-c]pyridines | Trans | 5-HT1A | Demonstrated moderate to high affinity, confirming modeling predictions. |

| Hexahydroindeno[2,1-c]pyridines | Cis | 5-HT1A | Showed virtually no affinity, highlighting the importance of stereochemistry. |

| Various trans-fused analogues | Trans | 5-HT1A | High affinity (0.60-51 nM) and excellent selectivity were achieved with specific substitutions. |

Ligand Design in Catalysis.

In the field of catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. The geometry and electronic properties of the ligand dictate the outcome of the catalyzed reaction. Pyridine-based structures are widely used as ligands in transition-metal catalysis. The rigid framework of this compound offers an opportunity to create sterically defined and robust ligands.

By functionalizing the nitrogen atom or the carbon backbone of the octahydropyrindine scaffold, new chiral and achiral ligands can be synthesized. The fixed trans-junction of the rings can create a well-defined coordination sphere around a metal center, potentially leading to high levels of stereocontrol in asymmetric reactions. For instance, new families of asymmetric catalysts, such as helical chiral pyridine N-oxides, have been developed and shown to be effective in enantioselective reactions, underscoring the potential of structurally unique pyridine derivatives in catalysis miami.edu. The principles from these designs can be applied to the saturated, rigid octahydropyrindine system to develop novel catalysts with unique reactivity and selectivity.

Applications in Materials Science and Polymer Chemistry.

While the primary applications of this compound have been in medicinal and synthetic chemistry, its structural characteristics suggest potential utility in materials science and polymer chemistry. The incorporation of rigid, three-dimensional units into polymer backbones can significantly influence the material's properties, such as its thermal stability, mechanical strength, and morphology.

Pyridine-containing polymers are known to have a variety of applications, from their use in creating complex materials like micelles and nanopatterned films to serving as supports for recyclable reagents. Functionalized derivatives of this compound could be developed into monomers and incorporated into polymers. The rigid, bicyclic nature of the scaffold would introduce significant steric bulk and restrict chain mobility, which could be leveraged to create materials with high glass transition temperatures or specific microporous structures. Although direct examples of polymers containing the this compound unit are not yet prevalent in the literature, the foundational chemistry of pyridine-based polymers provides a clear path for its future exploration in the development of novel functional materials.

Monomer and Polymer Component Development

The utility of a chemical compound as a monomer for polymerization is predicated on the presence of suitable functional groups that can participate in polymerization reactions. In the case of this compound, a bicyclic secondary amine, its potential as a monomer would theoretically lie in the reactivity of the secondary amine group. This functional group could potentially engage in step-growth polymerization with monomers containing complementary reactive groups, such as dicarboxylic acids or their derivatives, to form polyamides.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39494-05-8 |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| pKa (Predicted) | 11.75 ± 0.20 guidechem.com |

Advanced Materials Synthesis

The synthesis of advanced materials often involves the incorporation of unique molecular scaffolds to impart specific properties such as thermal stability, mechanical strength, or specific chemical reactivity. The rigid, bicyclic structure of this compound could theoretically serve as a building block in the creation of novel materials. For instance, its incorporation into the backbone of polymers could enhance their rigidity and thermal properties. Furthermore, it could be functionalized to act as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a curing agent for epoxy resins, leading to materials with tailored characteristics.

Despite these theoretical possibilities, the scientific literature does not currently contain specific examples or detailed research on the use of this compound in the synthesis of advanced materials. There is a notable absence of studies that explore its role as a precursor or modifying agent for materials with specific electronic, optical, or mechanical properties. Therefore, no detailed research findings can be presented for this application at this time. The potential of this compound in advanced materials synthesis remains an unexplored area of chemical research.

Future Perspectives and Emerging Research Avenues for Trans Octahydro 1h 1 Pyrindine

Innovations in Green and Sustainable Synthesis

Future synthetic strategies for trans-Octahydro-1H-1-pyrindine will likely prioritize environmentally benign and efficient methodologies, moving away from traditional, often harsh, reduction techniques. Key areas of innovation are expected to include:

Electrocatalytic Hydrogenation : The electrocatalytic hydrogenation of the aromatic precursor, pyridine (B92270), presents a sustainable alternative to methods requiring high pressure and temperature. nih.gov This process, which can use water as a proton source and renewable energy, significantly reduces the carbon footprint of the synthesis. nih.govacs.org Recent advancements with catalysts like carbon-supported rhodium have demonstrated quantitative conversion of pyridines to piperidines at ambient conditions, a technique directly applicable to the synthesis of the octahydropyrindine core. nih.govacs.org

Flow Chemistry : Continuous flow synthesis offers enhanced safety, efficiency, and scalability for the production of heterocyclic compounds. uc.ptresearchgate.netspringerprofessional.de By enabling precise control over reaction parameters such as temperature and pressure, flow reactors can facilitate the rapid and high-yield hydrogenation of pyridine precursors. researchgate.net This technology is particularly well-suited for handling hazardous reagents and intermediates, making it an ideal platform for developing robust and automated syntheses of this compound and its derivatives. durham.ac.uk

Biocatalysis : The use of enzymes, such as transaminases, in hybrid bio-organocatalytic cascades is an emerging frontier for the synthesis of chiral piperidines. nih.gov This approach could be adapted to produce enantiomerically pure versions of substituted this compound, which is crucial for pharmaceutical applications. Biocatalysis operates under mild conditions and offers high selectivity, aligning with the principles of green chemistry. nih.gov

Discovery of Novel Reactivity and Catalytic Functions

The structural rigidity and defined stereochemistry of the this compound scaffold make it an attractive candidate for applications in organocatalysis and as a ligand in metal-based catalysis.

Asymmetric Organocatalysis : Bicyclic piperidine (B6355638) and related structures have shown promise as organocatalysts in various chemical transformations. researchgate.netmdpi.com Future research will likely explore the use of chiral this compound derivatives to catalyze asymmetric reactions, such as Michael additions, aldol reactions, and cyclizations, to produce enantiomerically enriched products. researchgate.netmdpi.com

Ligand Development : The nitrogen atom in the pyrindine core can serve as a coordination site for transition metals. By functionalizing the carbocyclic part of the molecule, novel ligands can be designed for a range of catalytic applications, including cross-coupling reactions and asymmetric hydrogenation. The defined geometry of the bicyclic system can impart specific selectivity to the catalytic process.

Advanced In Situ Spectroscopic and Imaging Techniques

To fully understand and optimize reactions involving this compound, advanced analytical techniques that provide real-time information are crucial.

Operando Spectroscopy : This methodology allows for the spectroscopic characterization of a catalyst or reaction while it is actively working, providing a direct correlation between structure and activity. wikipedia.orgchimia.chnih.gov Techniques like in situ FTIR, Raman, and X-ray absorption spectroscopy can be employed to monitor the hydrogenation of a pyrindine precursor to this compound, revealing mechanistic details and helping to identify the active catalytic species. chimia.chethz.ch This understanding is key to designing more efficient and robust catalytic systems. nih.gov

Advanced NMR Techniques : High-resolution NMR, particularly when combined with parahydrogen-induced polarization, offers exceptional sensitivity for studying hydrogenation reactions in situ. nih.gov This can provide detailed mechanistic insights even in heterogeneous catalytic systems where magnetic field inhomogeneity is a challenge. nih.govnih.gov

Fluorescent Probes and Bioimaging : Pyridine-based scaffolds are central to the design of fluorescent probes for bioimaging and sensing applications. mdpi.comrsc.orgnih.govmdpi.com By incorporating fluorophores into the this compound structure, researchers could develop novel probes for imaging specific biological targets, such as lipid droplets or neural stem cells, or for detecting metal ions like cadmium. mdpi.comrsc.orgrsc.org

Expanding the Scope of Computational Design and Prediction

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules and materials. For this compound, computational chemistry will play a pivotal role in predicting its properties and guiding experimental work.

DFT and Molecular Dynamics : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to investigate the conformational preferences, electronic structure, and reactivity of this compound and its derivatives. rsc.orgresearchgate.netmdpi.com These studies can predict how the molecule will interact with catalysts, substrates, or biological targets, thereby guiding the design of new organocatalysts, ligands, or therapeutic agents. rsc.orgresearchgate.net

Virtual Screening and QSAR : For drug discovery applications, virtual screening can be employed to dock libraries of this compound derivatives into the active sites of target proteins. nih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate the structural features of these derivatives with their biological activity, facilitating the rational design of more potent and selective compounds. researchgate.net This integrated computational and experimental approach can significantly streamline the identification of promising new drug candidates. nih.gov

Synergistic Applications Across Disciplines

The versatility of the this compound scaffold suggests its potential for broad applications in various scientific fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry : Piperidine and fused bicyclic nitrogen heterocycles are privileged structures found in a vast number of pharmaceuticals and natural products. rsc.orgnih.govnih.govnih.gov The this compound core can serve as a rigid scaffold for the development of new therapeutic agents targeting a wide range of diseases. Its defined three-dimensional structure allows for precise orientation of functional groups to interact with biological targets.

Agrochemicals : Heterocyclic compounds are a cornerstone of the modern agrochemical industry, with many acting as fungicides, herbicides, and insecticides. ijrpr.comresearchgate.netresearchgate.net The exploration of this compound derivatives could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Materials Science : Pyridine derivatives are utilized in the development of functional materials, including polymers and high-energy materials. mdma.chresearchgate.net The rigid structure of this compound could be incorporated into polymer backbones to impart specific thermal or mechanical properties. Furthermore, theoretical studies on polynitro-bridged pyridine derivatives suggest potential as high-energy-density materials, an avenue that could be explored for the pyrindine scaffold. researchgate.net

Q & A

Q. What are the established synthetic routes for trans-Octahydro-1H-1-pyrindine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of pyrrolidine derivatives or hydrogenation of bicyclic intermediates. Key steps include selecting catalysts (e.g., palladium or nickel for hydrogenation) and optimizing solvent systems (e.g., ethanol or THF). For example, hydrogenation of pyrindine precursors under high-pressure H₂ with Raney Ni has been reported to yield trans-isomers preferentially . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm stereochemistry and purity. Reaction optimization should employ Design of Experiments (DoE) to evaluate temperature, pressure, and catalyst loading effects .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. Alternatively, NOESY NMR can distinguish cis and trans isomers by analyzing spatial proximity of protons. Computational methods (e.g., DFT calculations) may predict stable conformers, which can be cross-validated with experimental NMR shifts . Ensure consistency in solvent choice (e.g., CDCl₃ or DMSO-d₆) to avoid solvent-induced conformational artifacts.

Q. What strategies are recommended for conducting a rigorous literature review on this compound?

- Methodological Answer :

Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions . Search databases such as SciFinder and Web of Science with Boolean terms (e.g., "trans-Octahydro-1H-1-pyrindine" AND "synthesis" OR "stereochemistry"). Prioritize primary sources (peer-reviewed journals) over patents or secondary reviews. Track contradictions in reported data (e.g., conflicting melting points) using tools like Zotero or Mendeley .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic asymmetric reactions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) experiments to identify rate-determining steps. Use chiral HPLC to monitor enantiomeric excess (ee) in reaction products. Computational modeling (e.g., Gaussian or ORCA) can map transition states and identify steric/electronic factors influencing stereoselectivity. Compare results with analogous bicyclic amines (e.g., quinuclidine) to contextualize findings .

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Perform reproducibility studies under controlled conditions (temperature, humidity). Use differential scanning calorimetry (DSC) to assess thermal stability and Karl Fischer titration for moisture content. Cross-validate solubility data in polar (water, DMSO) and nonpolar (hexane) solvents. If discrepancies persist, apply the FINER criteria to assess study validity (e.g., sample purity >98% by HPLC) .

Q. How can computational modeling predict novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen virtual libraries against target proteins (e.g., enzymes or receptors). Validate predictions with synthesis and in vitro assays. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., electron-withdrawing groups) with activity. Ensure force fields (e.g., AMBER) are parameterized for nitrogen-containing heterocycles .

Q. What experimental designs address the compound’s stability under varying pH conditions?

- Methodological Answer : Design accelerated stability studies across pH 1–13 using buffer systems (e.g., HCl/NaOH solutions). Monitor degradation via LC-MS and identify breakdown products (e.g., ring-opened amines). Apply Arrhenius kinetics to extrapolate shelf-life at standard conditions. Include controls (e.g., inert atmosphere) to isolate pH-specific degradation pathways .

Q. How can researchers design experiments to explore this compound’s role in supramolecular chemistry?

- Methodological Answer : Synthesize host-guest complexes with macrocycles (e.g., cucurbiturils) and characterize binding constants via isothermal titration calorimetry (ITC). Use NMR titration to assess conformational changes. Compare with cis-isomers to evaluate stereochemical effects on host-guest affinity. Publish raw data in repositories like Zenodo to facilitate meta-analyses .

Data Presentation and Analysis Guidelines

- Tables : Include error margins (e.g., ±SD) and statistical tests (ANOVA, t-test) for reproducibility assessments .

- Figures : Use OriginLab or Python’s Matplotlib for high-resolution plots. Annotate spectra with peak assignments and integration values .

- Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.